8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
Description
8-Bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative characterized by:
- Position 3: Methyl group, contributing to steric and electronic modulation.
- Position 7: A 2-oxo-2-phenylethyl substituent, introducing aromaticity and ketone functionality for intermolecular interactions.
This compound is structurally related to bioactive purine derivatives, such as kinase inhibitors and adenosine receptor modulators, making it a scaffold of interest in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-methyl-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUDFVHNBRYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-7-methyl-3-(2-oxo-2-phenylethyl) purine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C14H11BrN4O3 and a molecular weight of 363.17 g/mol, this compound has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 101072-04-2 |
| Molecular Formula | C14H11BrN4O3 |
| Molecular Weight | 363.17 g/mol |
Antitumor Activity
Research indicates that 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Key Findings:
- IC50 Values: The compound shows IC50 values of approximately 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on these kinases .
- Cell Line Studies: Significant antiproliferative activity was observed in human tumor cell lines, suggesting potential for development as an anticancer agent .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Studies suggest that it may enhance neuronal survival and function under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Insights:
- Mechanism: The neuroprotective activity is hypothesized to be mediated through modulation of signaling pathways involved in neuronal survival and apoptosis .
Other Biological Activities
In addition to its antitumor and neuroprotective effects, 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine has shown promise in other areas:
- Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against colorectal cancer models. The results indicated a significant reduction in tumor growth rates when administered orally in animal models.
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects in rodent models of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 8 undergoes nucleophilic substitution under controlled conditions. Key findings include:
Reaction Conditions and Products
-
Mechanistic Insight : The bromine substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups on the purine ring .
Redox Reactions
The ketone group in the 2-oxo-2-phenylethyl side chain participates in reduction and oxidation:
Reduction
-
Product : 7-(2-Hydroxy-2-phenylethyl)-8-bromo-3-methylpurine-2,6-dione.
Oxidation
-
Reagent : Potassium permanganate (KMnO₄) in acidic aqueous acetone .
-
Product : 7-(2-Oxo-2-phenylacetyl)-8-bromo-3-methylpurine-2,6-dione (oxidized ketone to α-keto acid).
Hydrolysis and Stability
The compound undergoes hydrolysis under extreme pH conditions:
Alkylation at N-7
Cross-Coupling Reactions
-
Suzuki Coupling : Using phenylboronic acid and Pd(PPh₃)₄ in DMF/H₂O at 100°C .
-
Product : 8-Phenyl-3-methyl-7-(2-oxo-2-phenylethyl)purine-2,6-dione.
Comparative Reactivity
The compound’s reactivity differs from analogs due to steric and electronic effects:
| Compound | Bromine Reactivity | Ketone Stability | Key Difference |
|---|---|---|---|
| 8-Bromo-3-methylxanthine | High | N/A | Lacks phenacyl group |
| 7-Methyl-8-bromotheophylline | Moderate | Low | Methyl at N-7 reduces steric hindrance |
| 8-Bromo-7-(2-butynyl)-3-methylpurine-2,6-dione | Low | High | Alkyne group stabilizes via conjugation |
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly impacts solubility, binding affinity, and metabolic stability.
Key Observations :
Substituent Variations at Position 8
The 8-position bromine is often replaced with amino or alkoxy groups to alter reactivity and biological activity.
Key Observations :
- Amino groups (e.g., cyclohexylamino in ) introduce hydrogen-bonding capacity, enhancing target engagement.
- Alkoxy groups (e.g., pyridin-2-yloxy in ) modulate receptor selectivity, as seen in adenosine receptor ligands.
Substituent Variations at Position 3
Position 3 substitutions (typically alkyl groups) influence steric hindrance and electronic effects.
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-bromo-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione, and what are common intermediates?
- Methodology : The compound is typically synthesized via substitution reactions on purine-dione scaffolds. For example, bromination at the 8-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The 7-position modification (2-oxo-2-phenylethyl group) is often introduced via alkylation or coupling reactions. Key intermediates include 8-bromo-3-methylxanthine derivatives and phenacyl bromide analogs.
- Validation : Reaction progress should be monitored using TLC or HPLC, with intermediates characterized by NMR and mass spectrometry (e.g., peaks for bromine isotopic patterns) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology :
- Spectroscopy : NMR is critical for confirming substitution patterns. For instance, the absence of a proton signal at the 8-position confirms bromination. The 2-oxo-2-phenylethyl group can be identified via aromatic proton resonances (~7.3–7.5 ppm) and a ketone carbonyl signal (~190–200 ppm in NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula , with characteristic isotopic peaks for bromine (1:1 ratio for :).
Advanced Research Questions
Q. What strategies optimize the regioselectivity of bromination at the 8-position in purine-dione derivatives?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination by stabilizing reactive intermediates.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination).
- Directing Groups : Electron-withdrawing groups at the 3-methyl position can direct bromination to the 8-position via resonance effects.
Q. How do discrepancies in FTIR and NMR data for this compound arise, and how can they be resolved?
- Case Study : A reported FTIR peak at 1697 cm (C=O stretch) may conflict with NMR data if unexpected tautomers (e.g., enol forms) are present.
- Resolution :
- Variable Temperature NMR : Assess tautomeric equilibria by acquiring spectra at different temperatures (e.g., 25°C vs. 60°C).
- Computational Chemistry : Compare experimental FTIR peaks with DFT-calculated vibrational modes for different tautomers.
Q. What are the safety protocols for handling this compound given its potential reactivity?
- Risk Mitigation :
- Explosivity : Avoid grinding or heating dry samples (risk of decomposition). Store under inert gas (argon) at –20°C.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to bromine and ketone-related irritancy.
- Documentation : Follow OSHA/GHS guidelines, including P210 (avoid heat/sparks) and P403 (ventilated storage) codes .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar alkylation conditions?
- Hypothesis : Competing nucleophilic attack at the 7- vs. 9-position of the purine ring.
- Experimental Design :
- Isotopic Labeling : Use -labeled phenacyl bromide to track regiochemistry via NMR.
- Kinetic Studies : Monitor reaction progress under varying temperatures to identify rate-determining steps.
Characterization Techniques
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 2-oxo-2-phenylethyl substituent?
- Methodology :
- Crystal Growth : Use slow evaporation from a DMSO/ethanol mixture to obtain single crystals.
- Data Collection : Synchrotron radiation improves resolution for heavy atoms (Br).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
